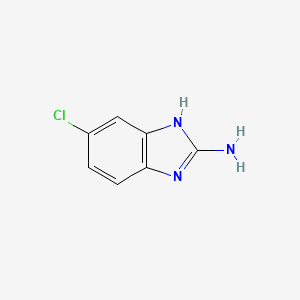

2-amino-6-clorobenzimidazol

Descripción general

Descripción

Benzimidazole derivatives are a class of heterocyclic compounds that have attracted considerable interest due to their diverse biological activities. These compounds are characterized by a fused ring structure that combines the features of benzene and imidazole rings. The presence of a chlorine atom at the 5-position on the benzimidazole ring, as in "1H-Benzimidazol-2-amine, 5-chloro-", can significantly influence the chemical and biological properties of these molecules .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 4-chloro-o-Phenylenediamine can be condensed with anthranilic acid in the presence of Polyphosphoric acid to yield various benzimidazole derivatives with potential biological activities . The introduction of substituents such as chlorine or methyl groups can be achieved through specific synthetic routes tailored to the desired substitution pattern on the benzimidazole core .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their physicochemical properties and biological activities. Studies have shown that the geometry, vibrational frequencies, and electronic properties of these compounds can be extensively characterized using techniques such as Density Functional Theory (DFT) calculations, NMR spectroscopy, and mass spectrometry. For example, DFT/B3LYP methods have been used to optimize geometrical structures and calculate natural bonding orbital (NBO) analysis and Frontier molecular orbitals (FMO) for benzimidazole derivatives . These theoretical studies are often corroborated by experimental data, providing a comprehensive understanding of the molecular structure .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms in the imidazole ring and the substituents on the benzene ring. The reactivity can be influenced by the electronic characteristics of the substituents, as seen in the case of 5-chloro-4-(1H-benzimidazole-2-yl)phenol, which can act as an inhibitor of mammalian type I DNA topoisomerase . The presence of electron-withdrawing or electron-donating groups can modulate the chemical behavior of these compounds in biological systems and synthetic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting points, and stability, are determined by their molecular structure. For instance, derivatives with dimethoxy substituents have been found to have higher decomposition points compared to other compounds in the series . The presence of chlorine atoms can impart positive charges to certain parts of the molecule, affecting its electron distribution and overall chemical properties. Spectroscopic methods like IR, NMR, and mass spectrometry are essential tools for analyzing these properties and confirming the structure of synthesized benzimidazole derivatives .

Aplicaciones Científicas De Investigación

Medicina: Agentes Antitumorales

Los derivados del 2-amino-6-clorobenzimidazol se han identificado como posibles agentes antitumorales. Se están estudiando por su capacidad para inhibir EGFR y erbB2, que son críticos en el desarrollo y la progresión de varios cánceres . Estos compuestos también se exploran por sus capacidades de unión al ADN/ARN, que podrían aprovecharse en la terapia contra el cáncer .

Farmacología: Agentes Antidiabéticos

En farmacología, los derivados del benzimidazol, incluido el this compound, son reconocidos por sus propiedades antidiabéticas. Se están investigando por su potencial para actuar como inhibidores de las enzimas implicadas en la diabetes, ofreciendo una nueva vía para las opciones de tratamiento .

Ciencia ambiental: Inhibidores de la corrosión

Las aplicaciones ambientales del this compound incluyen su función como inhibidor de la corrosión. Es particularmente efectivo en la protección de metales en medios corrosivos agresivos, como ácidos y bases fuertes, lo que lo hace valioso en entornos industriales donde la resistencia a la corrosión es crucial .

Tecnología química: Catalizadores y síntesis

En tecnología química, este compuesto se utiliza en la síntesis de varios derivados del benzimidazol. Sirve como bloque de construcción para crear compuestos con alta eficiencia y rendimiento, a menudo utilizando principios de química verde y nanocatalizadores para mejorar el proceso .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been found to inhibit various enzymes involved in a wide range of therapeutic uses

Mode of Action

Benzimidazoles, in general, are known to interact with their targets and cause changes that lead to their therapeutic effects . The specific interactions of 2-Amino-6-Chlorobenzimidazole with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways, leading to their wide range of pharmacological properties

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives, in general, have been studied, and they are known for their excellent properties, like increased stability, bioavailability, and significant biological activity

Result of Action

Benzimidazoles, in general, are known to have a wide range of pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more

Action Environment

Benzimidazoles are known to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOCNPCPPLPXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063857 | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5418-93-9 | |

| Record name | 2-Amino-5-chlorobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5418-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazol-2-amine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of using 2-amino-5-chlorobenzimidazole in synthesizing metal complexes?

A1: 2-Amino-5-chlorobenzimidazole, also known as 1H-Benzimidazol-2-amine, 5-chloro-, is a heterocyclic compound capable of acting as a ligand in coordination chemistry. The research paper focuses on its reaction with 2,4-pentanedione to form azolo-2,4-pentanediones. These modified compounds can then bind to metal ions like Nickel(II) and Copper(II), forming polynuclear complexes []. The study delves into the spectroscopic characterization of these complexes to understand their structure and properties. This is relevant in exploring the potential of such complexes in various fields like catalysis or materials science.

Q2: What spectroscopic techniques were employed to characterize the synthesized complexes, and what information do they provide?

A2: The researchers utilized a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy []. IR spectroscopy helps identify the functional groups present in the complexes and their bonding modes. NMR provides insights into the structure and environment of the atoms within the molecules. UV/Vis spectroscopy helps to understand the electronic transitions occurring within the complexes, shedding light on their electronic structure and potential applications in areas like photochemistry. ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, providing information about the metal ion's electronic environment and the nature of the metal-ligand bond.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)